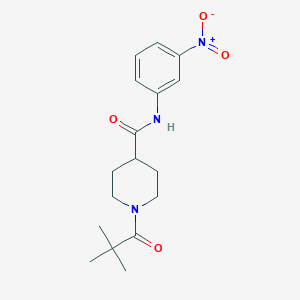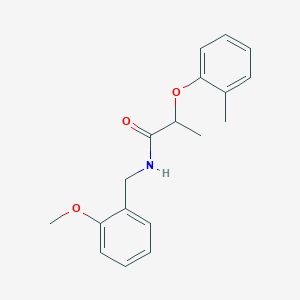
1-(2,2-dimethylpropanoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide
説明
1-(2,2-dimethylpropanoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide, also known as DNP, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that has been found to have various biochemical and physiological effects.
作用機序
1-(2,2-dimethylpropanoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide works by uncoupling oxidative phosphorylation in mitochondria. This means that it disrupts the process by which cells generate energy from food. By uncoupling oxidative phosphorylation, 1-(2,2-dimethylpropanoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide causes the mitochondria to generate heat instead of ATP, which is the energy currency of cells. This leads to an increase in metabolic rate and a decrease in ATP production.
Biochemical and Physiological Effects:
1-(2,2-dimethylpropanoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide has been found to have various biochemical and physiological effects. It increases metabolic rate, which can lead to weight loss. It also has been found to have neuroprotective effects, which may be useful in treating neurodegenerative diseases. However, 1-(2,2-dimethylpropanoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide can also be toxic to cells, and high doses can lead to cell death.
実験室実験の利点と制限
1-(2,2-dimethylpropanoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide is a useful tool for studying mitochondrial function in cells. It is relatively easy to use and can provide valuable information about the role of mitochondria in various diseases. However, 1-(2,2-dimethylpropanoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide can be toxic to cells, and high doses can lead to cell death. Therefore, it is important to use 1-(2,2-dimethylpropanoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide in a controlled manner and to take appropriate safety precautions.
将来の方向性
There are many potential future directions for research involving 1-(2,2-dimethylpropanoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide. One area of research is the development of new drugs that target mitochondrial function. 1-(2,2-dimethylpropanoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide has been used as a starting point for the development of new drugs that can selectively target mitochondria in cancer cells. Another area of research is the use of 1-(2,2-dimethylpropanoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide as a tool to study the role of mitochondria in aging and age-related diseases. Finally, 1-(2,2-dimethylpropanoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide may also have potential as a treatment for neurodegenerative diseases, although more research is needed to determine its safety and effectiveness in humans.
Conclusion:
In conclusion, 1-(2,2-dimethylpropanoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide is a chemical compound that has been widely used in scientific research to study mitochondrial function. It is a useful tool for studying the role of mitochondria in various diseases and has potential as a starting point for the development of new drugs. However, it is important to use 1-(2,2-dimethylpropanoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide in a controlled manner and to take appropriate safety precautions, as it can be toxic to cells. Further research is needed to fully understand the potential of 1-(2,2-dimethylpropanoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide in scientific research and medicine.
科学的研究の応用
1-(2,2-dimethylpropanoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide has been widely used in scientific research as a tool to study mitochondrial function. It is commonly used to measure the rate of oxygen consumption in cells, which is an indicator of mitochondrial function. 1-(2,2-dimethylpropanoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide has also been used to study the role of mitochondria in various diseases, such as cancer and neurodegenerative diseases.
特性
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(3-nitrophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-17(2,3)16(22)19-9-7-12(8-10-19)15(21)18-13-5-4-6-14(11-13)20(23)24/h4-6,11-12H,7-10H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJIXDIUNJRZJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-dimethylpropanoyl)-N-(3-nitrophenyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(acetylamino)phenyl]-N-(3-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4649601.png)

![2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4649612.png)
![4-chloro-1-(2-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B4649617.png)
![N-{1-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazol-5-yl}-2-furamide](/img/structure/B4649630.png)
![3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4649645.png)
![ethyl 2-({[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4649653.png)
![4-{2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4649655.png)
![4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)thiomorpholine](/img/structure/B4649658.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2,2-diethyl-3-oxo-4-pentenoate](/img/structure/B4649670.png)
![1-[(4-isobutylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4649673.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B4649685.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4649687.png)
